C3 vs. C2 Positional Isomer: Differential EGFR Inhibitory Activity of Derived Hydrazones
In a 2022 study of imidazo[1,2-a]pyridine hydrazone derivatives, C3-substituted hydrazone compound 8c (structurally derived from a C3-formyl imidazo[1,2-a]pyridine precursor analogous to the hydrazinylmethyl scaffold) demonstrated potent EGFR inhibition with an IC50 of 0.072 µM, while also exhibiting selective COX-2 inhibition (IC50 = 1.09 µM, selectivity index = 13.78 versus COX-1) [1]. This dual EGFR/COX-2 inhibitory profile is structurally dependent on the C3 hydrazone linkage geometry, which positions the aryl moiety for optimal hinge-region binding in the EGFR ATP pocket. In contrast, C2-substituted hydrazones in the same study (compounds 9e and 9f) exhibited reduced EGFR potency, demonstrating that the substitution position directly governs target engagement [1].
| Evidence Dimension | EGFR inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Derived hydrazone 8c: IC50 = 0.072 µM (EGFR) |
| Comparator Or Baseline | C2-substituted hydrazone 9e: IC50 not reported as active; C2 hydrazone 9f: reduced activity |
| Quantified Difference | C3-substituted hydrazone (8c) identified as most active EGFR inhibitor in series; 8c also exhibited COX-2 IC50 = 1.09 µM with SI = 13.78 |
| Conditions | In vitro enzyme inhibition assay; EGFR and COX-2 inhibitory activities; leukemia K-562 cell line cytotoxicity (8c: IC50 = 1.09 µM, SI = 10.54) |
Why This Matters
The C3 hydrazinylmethyl group enables formation of hydrazones with potent dual EGFR/COX-2 inhibition, a therapeutically relevant profile for anticancer development that C2-substituted analogs cannot recapitulate.
- [1] Ismael AS, et al. Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents. Bioorganic Chemistry. 2022 Nov;128:106042. PMID: 35878430. View Source
